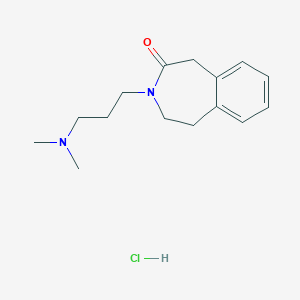
2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-(3-(dimethylamino)propyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-(3-(dimethylamino)propyl)-, monohydrochloride is a chemical compound with a complex structure that belongs to the benzazepine class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-(3-(dimethylamino)propyl)-, monohydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of N-(2-arylethyl)-N-methyl-2-sulfinylacetamides . The reaction conditions often include the use of strong acids and controlled temperatures to facilitate the formation of the benzazepine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the final product in its monohydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions
2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-(3-(dimethylamino)propyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted benzazepine derivatives.
Aplicaciones Científicas De Investigación
2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-(3-(dimethylamino)propyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system and its potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-(3-(dimethylamino)propyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,4,5-Tetrahydro-3-(3-hydroxypropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one
- 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-(3-iodopropyl)-7,8-dimethoxy-
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
Uniqueness
2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-(3-(dimethylamino)propyl)-, monohydrochloride is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its dimethylamino propyl group, for example, may enhance its solubility and interaction with biological targets compared to similar compounds.
Propiedades
Número CAS |
20904-21-6 |
|---|---|
Fórmula molecular |
C15H23ClN2O |
Peso molecular |
282.81 g/mol |
Nombre IUPAC |
3-[3-(dimethylamino)propyl]-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-16(2)9-5-10-17-11-8-13-6-3-4-7-14(13)12-15(17)18;/h3-4,6-7H,5,8-12H2,1-2H3;1H |
Clave InChI |
OJKZBRNHOZHIQV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1CCC2=CC=CC=C2CC1=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



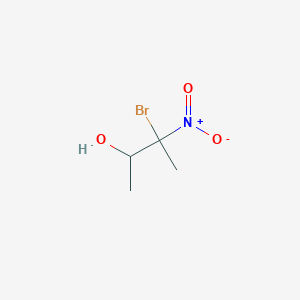

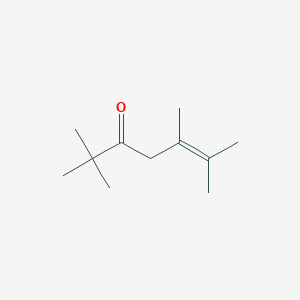
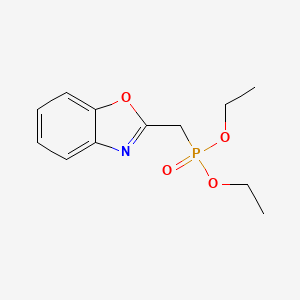
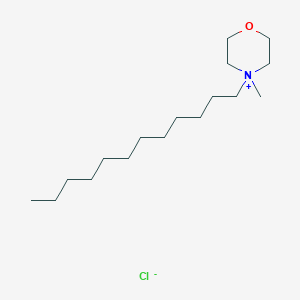

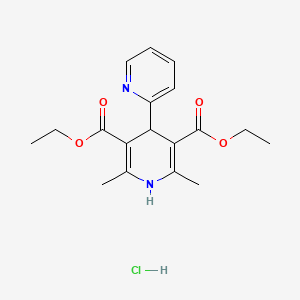
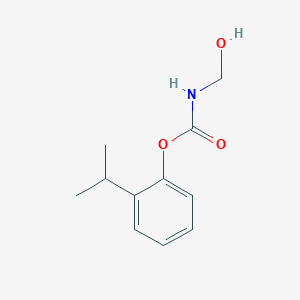

![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
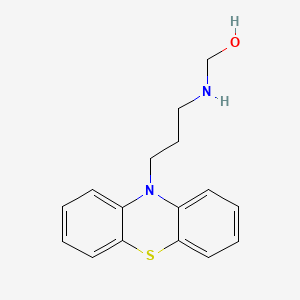
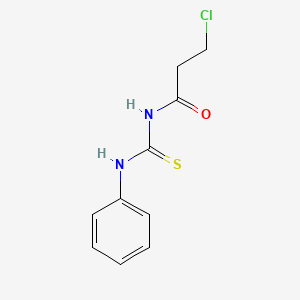
![4H-Cyclopenta[b]thiophene, 5-methyl-](/img/structure/B14718109.png)
